5,5-Dipropyl-1-pyrroline 1-oxide
Description
Historical Context and Evolution of Pyrroline (B1223166) N-Oxides in Chemical Research
The study of pyrroline N-oxides has its roots in the broader exploration of nitrone chemistry. Initially investigated for their synthetic utility in creating more complex heterocyclic systems, their true potential as powerful tools in mechanistic studies became apparent with the development of a technique known as spin trapping. interchim.fr This analytical method allows for the detection and identification of short-lived free radicals by converting them into more stable radicals that can be studied using electron paramagnetic resonance (EPR) spectroscopy. interchim.frmq.edu.au
The most extensively studied member of this class is 5,5-dimethyl-1-pyrroline (B8520582) 1-oxide (DMPO). interchim.frmq.edu.au Its water solubility and ability to form distinguishable EPR spectra with different radicals made it a benchmark compound. mq.edu.aunih.gov However, limitations of DMPO, such as the relatively short half-life of some of its radical adducts, spurred the development of new pyrroline N-oxide derivatives with tailored properties. mq.edu.aunih.gov This led to the synthesis of analogues with varying substituents at the 5-position of the pyrroline ring, including 5,5-Dipropyl-1-pyrroline 1-oxide (DPPO), to modulate properties like lipophilicity and adduct stability. nih.govCurrent time information in Bangalore, IN.
Scope and Significance of Nitrones in Mechanistic Chemistry
Nitrones are of paramount significance in mechanistic chemistry primarily due to their role as spin traps. The ability to capture fleeting radical species provides invaluable insight into reaction pathways that are otherwise difficult to elucidate. interchim.fr Beyond spin trapping, the 1,3-dipolar nature of the nitrone functional group allows it to participate in cycloaddition reactions, offering a route to the synthesis of various five-membered heterocyclic compounds. nih.gov This reactivity is crucial in synthetic organic chemistry for the construction of complex molecular architectures.
The study of nitrone reactivity, including cycloadditions and related reactions, continues to be an active area of research, with modern computational and topological analyses providing new perspectives on their reaction mechanisms. Current time information in Bangalore, IN. These investigations help in understanding the electronic factors that govern their reactivity, which is essential for designing new and more efficient chemical probes and reagents.
Overview of this compound within the Pyrroline N-Oxide Class
This compound (DPPO) is a specific analogue of DMPO where the two methyl groups at the 5-position are replaced by propyl groups. This substitution significantly increases the lipophilicity of the molecule. Current time information in Bangalore, IN. This enhanced lipophilic character makes DPPO a more suitable spin trap than DMPO for investigating free radicals generated within cellular membranes or other lipid environments. Current time information in Bangalore, IN.
The development of DPPO and similar lipophilic nitrones was a direct response to the need for probes that can effectively operate in non-aqueous biological compartments. Current time information in Bangalore, IN. While DMPO is effective in aqueous systems, its low lipophilicity hinders its ability to penetrate and function within the lipid bilayers of cells. DPPO, therefore, offers a complementary tool for studying radical processes in a wider range of biological contexts. Current time information in Bangalore, IN.
Chemical Profile of this compound
| Property | Value | Reference |
| Molecular Formula | C9H17NO | Current time information in Bangalore, IN. |
| Lipophilicity (Partition Coefficient) | 1.83 | Current time information in Bangalore, IN. |
| Synthesis Method | Zinc/ammonium (B1175870) chloride reduction of 5-nitro-5-propylnonanal | Current time information in Bangalore, IN. |
Spin Trapping Characteristics of DPPO
| Radical Species | Hyperfine Coupling Constants (in Gauss) | Reference |
| Superoxide (B77818) Radical Adduct | aN = 13.9 G, aHβ = 9.8 G, aHγ = 0.9 G | Current time information in Bangalore, IN. |
| Hydroxyl Radical Adduct | aN = 14.9 G, aHβ = 14.9 G | Current time information in Bangalore, IN. |
The data clearly indicates that the hyperfine splitting constants for the superoxide and hydroxyl radical adducts of DPPO are distinct, allowing for their differentiation in EPR spectra.
Structure
3D Structure
Properties
CAS No. |
104463-51-6 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-oxido-2,2-dipropyl-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C10H19NO/c1-3-6-10(7-4-2)8-5-9-11(10)12/h9H,3-8H2,1-2H3 |
InChI Key |
RMRNFCHVMXJXRS-UHFFFAOYSA-N |
SMILES |
CCCC1(CCC=[N+]1[O-])CCC |
Canonical SMILES |
CCCC1(CCC=[N+]1[O-])CCC |
Other CAS No. |
104463-51-6 |
Synonyms |
5,5-dipropyl-1-pyrroline 1-oxide 5-DPPO |
Origin of Product |
United States |
Synthetic Methodologies for 5,5 Dipropyl 1 Pyrroline 1 Oxide and Its Derivatives
Classical and Contemporary Synthetic Routes to 1-Pyrroline (B1209420) 1-Oxides
The synthesis of 1-pyrroline 1-oxides, a class of cyclic nitrones, is well-established in organic chemistry, primarily relying on the construction of the five-membered heterocyclic ring followed by or concurrent with the formation of the N-oxide moiety.
Synthesis via Gamma-Nitrocarbonyl Compounds Reduction
A primary and widely utilized method for synthesizing 1-pyrroline 1-oxides is the reductive cyclization of γ-nitrocarbonyl compounds. publish.csiro.au This intramolecular condensation is highly dependent on the choice of reducing agent, which influences the reaction's success and yield, particularly based on the substituents on the precursor molecule.
For instance, the reduction of γ-nitro ketones or aldehydes can be selectively controlled to yield the cyclic nitrone. The choice of reducing agent is critical; zinc dust in the presence of aqueous ammonium (B1175870) chloride has proven effective for synthesizing 2-aryl-5,5-dimethyl-substituted pyrroline (B1223166) 1-oxides. publish.csiro.au Conversely, for 2-alkyl-substituted analogues, reduced iron in a mildly acidic medium is the preferred method. publish.csiro.au Another approach involves catalytic hydrogenation of the γ-nitrocarbonyl compound, which initially produces a mixture of the nitrone and the corresponding hydroxylamine (B1172632). tandfonline.com The hydroxylamine intermediate can then be readily converted to the desired cyclic nitrone through copper(II)-catalyzed aerial oxidation. tandfonline.com This catalytic hydrogenation method is considered more convenient than the zinc-ammonium chloride reduction, offering comparable yields. tandfonline.com
Table 1: Comparison of Reducing Agents for Reductive Cyclization of γ-Nitro Carbonyl Compounds
| Reducing Agent/System | Substrate Type | Outcome | Reference |
|---|---|---|---|
| Zinc / Ammonium Chloride | 2-Aryl-5,5-dimethyl-γ-nitrocarbonyl | Successful formation of pyrroline 1-oxide | publish.csiro.au |
| Reduced Iron / Mild Acid | 2-Alkyl-5,5-dimethyl-γ-nitrocarbonyl | Method of choice for pyrroline 1-oxide | publish.csiro.au |
| Catalytic Hydrogenation | Aliphatic γ-nitrocarbonyl | Forms a nitrone/hydroxylamine mixture | tandfonline.com |
| Zn / HCl (aq) | Adducts of chalcones and nitroalkanes | In situ reduction and cyclization to pyrrolines | organic-chemistry.org |
Approaches Involving Cyclization Reactions
Beyond the reduction of nitro compounds, other cyclization strategies are employed to construct the pyrroline ring. These can involve transition-metal-free methods or catalysis-driven reactions. One efficient, metal-free approach involves the cyclization of terminal alkynes with 2-azaallyls, facilitated by a simple base and solvent combination under mild conditions. rsc.org This method is valuable for creating polysubstituted and multifunctionalized pyrrolines. rsc.org
Other strategies include:
Palladium-catalyzed intramolecular cyclization of oxime esters with alkenes. organic-chemistry.org
Ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes. organic-chemistry.org
Samarium(II) iodide-promoted reductive cleavage of N-O bonds in oxime ethers, which generates N-centered radicals that undergo intramolecular cyclization. organic-chemistry.org
Electrophilic cyclization of N-alkyne-substituted pyrrole (B145914) derivatives, where an electrophile like iodine activates the alkyne for intramolecular attack. beilstein-journals.org
The reaction of 1-pyrroline 1-oxides with certain phosphorus-containing reagents, such as triethyl phosphonosodioacetate, can also lead to more complex structures like 1-azabicyclo nih.govCurrent time information in Bangalore, IN.hexanes. rsc.org
Oxidation of Precursor Pyrrolines and Hydroxylamines
An alternative route to 1-pyrroline 1-oxides involves the oxidation of a pre-formed pyrrolidine (B122466) or pyrroline ring. The direct oxidation of N,N-disubstituted hydroxylamines is one of the most straightforward methods to access nitrones. chimia.ch A variety of stoichiometric oxidants can be used for this transformation.
Common oxidizing agents include:
Sodium hypochlorite (B82951) (NaOCl) : An inexpensive and benign oxidant that can convert both acyclic and cyclic hydroxylamines to nitrones in moderate to good yields. chimia.ch The reaction is typically performed in a biphasic system (e.g., CH₂Cl₂/water) at room temperature. chimia.ch
o-Iodoxybenzoic acid (IBX) : A hypervalent iodine compound that has been found to be an efficient reagent for the oxidation of N,N-disubstituted hydroxylamines. chimia.ch
Potassium permanganate (B83412) (KMnO₄) : A strong oxidant used in some synthetic pathways. mdpi.com
This oxidation step is often the final stage in a multi-step synthesis, for example, after a pyrrolidine ring has been constructed via cycloaddition reactions. researchgate.net
Targeted Synthesis of 5,5-Dipropyl-1-pyrroline 1-oxide
The targeted synthesis of this compound, while not extensively detailed in the literature under this specific name, can be reliably achieved by adapting established methods for its well-known analogue, 5,5-dimethyl-1-pyrroline (B8520582) 1-oxide (DMPO). nih.gov The most logical pathway follows the reductive cyclization of a corresponding γ-nitroaldehyde.
The key steps for this synthesis would be:
Michael Addition : The synthesis would commence with a Michael addition reaction between 4-nitroheptane (B14019839) and a suitable acrylate (B77674), such as methyl acrylate. This reaction forms the carbon skeleton of the target molecule. This is analogous to the reaction of 2-nitropropane (B154153) with methyl acrylate in the synthesis of DMPO precursors. mdpi.com
Reduction of the Ester : The resulting γ-nitro ester is then reduced to the corresponding γ-nitroaldehyde. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this selective reduction.
Reductive Cyclization : The final step is the reductive cyclization of the γ-nitroaldehyde. Using reduced iron or zinc dust in a suitable solvent system like aqueous ethanol (B145695) with acetic acid would facilitate the reduction of the nitro group to a hydroxylamine, which then undergoes spontaneous intramolecular cyclization and dehydration to form the stable this compound nitrone. publish.csiro.aumdpi.com
This sequence provides a robust and predictable route to the desired 5,5-disubstituted pyrroline N-oxide structure.
Synthesis of Isotopically Labeled Pyrroline N-Oxides
For mechanistic studies and analyses using mass spectrometry or magnetic resonance, isotopically labeled pyrroline N-oxides are invaluable. nih.govnih.gov Synthesis of these labeled compounds involves incorporating an isotope such as ²H (deuterium), ¹³C, or ¹⁵N into the molecular structure.
Common labeling strategies include:
Nitrogen-15 (¹⁵N) Labeling : This is often achieved by starting with a ¹⁵N-labeled precursor, such as sodium ¹⁵N-nitrite (Na¹⁵NO₂), which is used to synthesize the initial ¹⁵N-nitroalkane. nih.govmdpi.com The isotopic label is then carried through the subsequent synthetic steps to yield the final ¹⁵N-nitrone.
Carbon-13 (¹³C) Labeling : To label a specific carbon position, a ¹³C-labeled starting material is required. For example, in the synthesis of 5-¹³C-DMPO, ¹³C-labeled acetone (B3395972) is used as the precursor. nih.gov For labeling at the C2 position, a labeled acrylate can be used in the initial Michael addition. researchgate.net
Deuterium (²H) Labeling : Deuterium labels can be introduced by using deuterated starting materials. For instance, 5,5-di(trideuteromethyl)-1-pyrroline N-oxide is synthesized starting from heptadeutero-2-bromopropane. mdpi.com Deuterium can also be incorporated at other positions, such as C3, by performing the reductive cyclization of the γ-nitroaldehyde in D₂O. mdpi.com
Table 2: Examples of Isotopically Labeled Pyrroline N-Oxides and Precursors
| Labeled Compound | Isotope | Labeled Precursor | Reference |
|---|---|---|---|
| ¹⁵N-5,5-dimethyl-1-pyrroline N-oxide | ¹⁵N | Sodium ¹⁵N-nitrite | mdpi.com |
| 5,5-di(trideuteromethyl)-1-pyrroline N-oxide | ²H (D) | Heptadeutero-2-bromopropane | mdpi.com |
| 5-¹³C-DMPO-d₉ | ¹³C, ²H | ¹³C-labeled acetone | nih.gov |
| 5,5-dimethyl-1-pyrroline-N-oxide-2-¹⁴C | ¹⁴C | Labeled acrylate | researchgate.net |
| DEPMPO deuterated at C3 | ²H (D) | γ-nitroaldehyde 72 in D₂O | mdpi.com |
Purification Strategies for High-Purity Nitrone Compounds
Obtaining high-purity nitrones is crucial, especially for applications like spin trapping where impurities can generate interfering signals. nih.gov Several purification strategies are employed, often in combination, to remove starting materials, byproducts, and degradation products.
Chromatography : Silica gel column chromatography is a very common and effective method for purifying nitrones. mdpi.comnih.gov The choice of eluent system (e.g., dichloromethane:methanol) is optimized to achieve good separation of the nitrone from impurities. nih.gov
Crystallization/Recrystallization : For nitrones that are crystalline solids, recrystallization is an excellent method for achieving high purity. This technique was used to purify a crystalline analog of DEPMPO, known as DIPPMPO, which was isolated as hygroscopic crystals. rsc.org This method effectively removes soluble impurities.
Distillation : For volatile nitrones or their precursors, vacuum distillation can be an effective purification step. However, care must be taken as many nitro compounds can be thermally unstable. Sometimes, a pre-treatment with a polymerization-inducing agent (like heat and aeration) is used to convert volatile impurities into non-volatile polymers, which can then be separated by distillation. google.com
Extraction : In some modern synthetic approaches, such as those using a self-assembled nanoreactor in water, the product nitrone can be easily separated by simple extraction with an organic solvent like ethyl acetate, avoiding the need for chromatography. nih.gov
A detailed description of procedures and precautions is necessary to obtain nitrones of very high "chemical" and "EPR" purity for biological spin trapping applications. nih.gov
Diastereoselective and Enantioselective Synthetic Considerations for Substituted Pyrroline N-Oxides
The introduction of stereocenters in substituted pyrroline N-oxides is a critical aspect of their synthesis, particularly for applications in asymmetric catalysis and as chiral probes. The stereochemical outcome of synthetic routes to these heterocyclic compounds can be controlled through various diastereoselective and enantioselective strategies. These methods primarily focus on establishing defined stereochemistry at the C5 position of the pyrroline ring, as well as at other positions, through catalyst-controlled reactions or by using chiral starting materials.
One of the prominent methods for constructing the pyrrolidine core, which is the precursor to pyrroline N-oxides, is the 1,3-dipolar cycloaddition reaction. numberanalytics.comwikipedia.org This reaction involves a 1,3-dipole, such as a nitrone or an azomethine ylide, and a dipolarophile, typically an alkene. The stereochemistry of the resulting five-membered ring is highly dependent on the geometry of the reactants and the reaction conditions. The use of chiral dipolarophiles or chiral catalysts can induce high levels of diastereoselectivity and enantioselectivity. numberanalytics.comyoutube.com For instance, the reaction between an azomethine ylide and a chiral alkene can lead to the stereoselective formation of a pyrrolidine derivative. numberanalytics.com
A significant advancement in the enantioselective synthesis of C5-substituted pyrrolines is the asymmetric allylic alkylation of 1-pyrroline-5-carboxylic esters. This has been achieved with high efficiency using a synergistic palladium/copper dual catalytic system. nih.gov This method allows for the creation of a quaternary stereocenter at the C5 position with excellent enantioselectivity, often exceeding 99% ee. Mechanistic studies suggest that the high reactivity and enantioselectivity are the result of the cooperative action of two chiral reactive species: an N-metalated azomethine ylide and a π-allylpalladium complex. nih.gov The steric and electronic properties of both the allylic electrophile and the imino ester substrate are crucial for directing the outcome of the reaction. nih.gov
The following table summarizes the results of the asymmetric allylic alkylation of a 1-pyrroline-5-carboxylic ester with various allyl electrophiles, highlighting the effectiveness of the Pd/Cu dual catalytic system in achieving high yields and enantioselectivities. nih.gov
| Entry | Allyl Electrophile | Yield (%) | ee (%) |
| 1 | Cinnamyl acetate | 95 | >99 |
| 2 | (E)-Hex-2-en-1-yl acetate | 92 | 98 |
| 3 | 1-Phenylallyl acetate | 85 | 97 |
| 4 | 3-Methylbut-2-en-1-yl acetate | 88 | 96 |
Data sourced from a study on the asymmetric allylation of 1-pyrroline-5-carboxylic esters. nih.gov
Furthermore, gold-catalyzed reactions have emerged as a powerful tool for the diastereoselective synthesis of substituted pyrrolines. For example, the gold-catalyzed N-alkenylation of isoxazolines followed by rearrangement provides access to 2-amino-1-pyrrolines. chemrxiv.org The use of chiral auxiliaries in this process has been explored to produce chiral non-racemic products. chemrxiv.org Similarly, a one-pot nitro-Mannich/hydroamination cascade reaction, employing a combination of a base and a gold(I) catalyst, yields substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities. rsc.org
The synthesis of pyrroline N-oxides with chiral substituents at the C5 position can also be achieved by starting with chiral precursors. For instance, the synthesis of 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) and its derivatives demonstrates the introduction of functionality at C5. nih.gov While this specific example does not create a chiral center at C5, the synthetic strategy could be adapted by using chiral building blocks. For a molecule like this compound, one could envision a synthesis starting from a chiral γ-nitro ketone precursor where the propyl groups are introduced stereoselectively prior to the cyclization and oxidation steps.
The development of chiral organocatalysts based on the pyrrolidine scaffold, such as those derived from proline, has also significantly advanced the field of asymmetric synthesis. mdpi.comnih.gov These catalysts are instrumental in promoting various enantioselective transformations. The synthesis of these catalysts often involves highly stereoselective steps to construct the chiral pyrrolidine ring, providing a wealth of methodologies that can be conceptually applied to the synthesis of chiral pyrroline N-oxides. mdpi.com
The table below presents data on the asymmetric allylation of aldehydes using different chiral N-oxide catalysts, demonstrating the influence of the catalyst structure on enantioselectivity. nih.gov
| Entry | Aldehyde | Catalyst | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Axially-chiral biscarboline N,N'-dioxide (4a) | 92 | 95 |
| 2 | 4-Nitrobenzaldehyde | Axially-chiral biscarboline N,N'-dioxide (4a) | 95 | 97 |
| 3 | 2-Naphthaldehyde | Axially-chiral biscarboline N,N'-dioxide (4c) | 90 | 94 |
| 4 | Cyclohexanecarboxaldehyde | Axially-chiral biscarboline N,N'-dioxide (4c) | 88 | 92 |
Data sourced from a review on heteroaromatic N-oxides in asymmetric catalysis. nih.gov
Chemical Reactivity and Transformation Pathways of 5,5 Dipropyl 1 Pyrroline 1 Oxide
General Reaction Classes of Nitrones
Nitrones, as a class of compounds, are well-recognized for their versatility in organic synthesis. Their reactivity is centered around the 1,3-dipolar character of the C=N+-O- moiety. This allows them to act as 1,3-dipoles in cycloaddition reactions, as electrophiles in nucleophilic additions, and to undergo oxidation or reduction at the nitrogen and oxygen atoms.
1,3-Dipolar Cycloaddition Reactions of Pyrroline (B1223166) N-Oxides
1,3-Dipolar cycloadditions are a cornerstone of nitrone chemistry, providing a powerful method for the construction of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In these reactions, the nitrone (the 1,3-dipole) reacts with a dipolarophile, typically an alkene or alkyne, in a concerted pericyclic process to form a new ring. wikipedia.orgorganic-chemistry.org This class of reactions is particularly valuable due to its potential for high regio- and stereoselectivity. rsc.orgnih.gov
Pyrroline N-oxides, including 5,5-dipropyl-1-pyrroline 1-oxide, readily participate in [3+2] cycloaddition reactions. mdpi.comnih.gov These reactions are a key strategy for synthesizing complex nitrogen-containing heterocycles, which are prevalent in many biologically active molecules and natural products. mdpi.comnih.govyoutube.com The reaction involves the combination of the four π-electrons of the nitrone with the two π-electrons of the dipolarophile to form a five-membered isoxazolidine (B1194047) ring. organic-chemistry.org
The outcome of 1,3-dipolar cycloadditions involving nitrones is often governed by principles of regioselectivity and stereoselectivity. nih.gov Regioselectivity, the preferential formation of one constitutional isomer over another, is influenced by both electronic and steric factors of the reacting partners. acs.orgnumberanalytics.com Frontier Molecular Orbital (FMO) theory is a useful tool for predicting the regiochemical outcome, which often depends on the relative energies of the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, and vice versa. nih.gov
Stereoselectivity, the preferential formation of one stereoisomer over another, is also a critical aspect of these reactions. rsc.org The cycloaddition is typically a concerted, suprafacial process, meaning that the stereochemistry of the dipolarophile is retained in the product. organic-chemistry.org The approach of the dipolarophile to the nitrone can lead to the formation of different diastereomers, and the preferred pathway is often dictated by minimizing steric interactions in the transition state. rsc.org For instance, in the reaction of nitrones with alkenes, the formation of exo or endo products is a key stereochemical consideration. nih.gov
Table 1: Factors Influencing Selectivity in Nitrone Cycloadditions
| Factor | Description | Impact on Selectivity |
| Electronic Properties | The electron-donating or electron-withdrawing nature of substituents on both the nitrone and the dipolarophile. | Primarily governs regioselectivity by influencing the HOMO-LUMO energy gaps of the reactants. nih.gov |
| Steric Hindrance | The spatial bulk of substituents on the reactants. | Influences both regioselectivity and stereoselectivity by favoring transition states with less steric repulsion. rsc.org |
| Solvent Effects | The polarity and coordinating ability of the solvent. | Can influence reaction rates and, in some cases, the selectivity of the cycloaddition. |
| Catalysts | The use of Lewis acids or other catalysts. | Can enhance reaction rates and control stereoselectivity by coordinating to the reactants. |
Intramolecular Cycloaddition Processes
When the nitrone and the dipolarophile are part of the same molecule, an intramolecular 1,3-dipolar cycloaddition can occur. rsc.org These reactions are particularly powerful for the synthesis of fused and bridged bicyclic and polycyclic systems. rsc.org The feasibility and outcome of intramolecular cycloadditions are highly dependent on the length and flexibility of the tether connecting the nitrone and the dipolarophile, as this determines the ease of forming the required cyclic transition state.
Nucleophilic Additions to the Nitrone Moiety
The carbon atom of the nitrone function in pyrroline N-oxides is electrophilic and susceptible to attack by nucleophiles. scripps.edu This reactivity allows for the introduction of a wide variety of substituents at the C2 position of the pyrrolidine (B122466) ring system. Common nucleophiles that add to nitrones include organometallic reagents (like Grignard reagents and organolithiums), enolates, and cyanide.
A notable example is the metal-catalyzed nucleophilic addition of water to 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), a close analog of the title compound. nih.gov This reaction highlights the electrophilic nature of the nitrone carbon. The addition of nucleophiles is a fundamental transformation of nitrones, leading to the formation of N,N-disubstituted hydroxylamines.
Oxidation and Reduction Chemistry of the N-Oxide Functionality
The N-oxide group in pyrroline N-oxides can undergo both oxidation and reduction. arkat-usa.org Reduction of the nitrone functionality typically leads to the corresponding pyrrolidine or, under milder conditions, to the N-hydroxy-pyrrolidine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd), zinc dust in acetic acid, and other metal-based reducing agents. wikipedia.org
Conversely, the nitrogen atom in the N-oxide is in a higher oxidation state and can be further oxidized, though this is less common for cyclic nitrones compared to other nitrogen heterocycles. More relevant is the oxidation of the parent pyrrolidine to the corresponding pyrroline N-oxide. acs.org This is often achieved using oxidizing agents like peracids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide in the presence of a suitable catalyst. arkat-usa.orgacs.orgorganic-chemistry.org The synthesis of pyridine-N-oxides, for example, often employs reagents such as hydrogen peroxide in acetic acid or with a methyltrioxorhenium (MTO) catalyst. arkat-usa.org
Photochemistry of Pyrroline N-Oxides
The photochemical behavior of nitrones, including pyrroline N-oxides, is another significant aspect of their reactivity. wur.nlacs.org Upon irradiation with ultraviolet light, nitrones can undergo a variety of transformations. A common photochemical reaction is the isomerization to an oxaziridine (B8769555) intermediate. wur.nl This highly strained three-membered ring is often unstable and can undergo further reactions, such as rearrangement or fragmentation.
For example, 3-oxo-1-pyrroline 1-oxides have been shown to photorearrange to N-acylazetidin-2-ones and/or oxazin-6-ones, depending on the substituents. rsc.org The photochemistry of pyridazine (B1198779) N-oxides has also been studied, revealing pathways that can lead to the evolution of atomic oxygen or photoisomerization. nih.gov The specific photochemical pathways available to this compound would depend on the irradiation wavelength and the reaction conditions, but are expected to involve similar reactive intermediates. In some cases, photodeoxygenation to the corresponding imine can also occur. wur.nl
Electrophilic and Radical Reactivity of the Pyrroline Ring System
The reactivity of the this compound ring system is characterized by the interplay of its nitrone functionality and the substituents at the C-5 position. The endocyclic nitrone possesses a 1,3-dipolar character, making it susceptible to attack by both electrophiles and nucleophiles, as well as being an efficient spin trap for radical species.
In the context of electrophilic reactivity, the nitrone oxygen can be protonated or complexed with a Lewis acid, which activates the C=N carbon towards nucleophilic attack. While direct electrophilic attack on the pyrroline ring carbon is not the primary mode of reactivity, the electronic nature of the ring influences its interaction with various reagents.
The most significant aspect of the reactivity of 5,5-disubstituted-1-pyrroline 1-oxides, including the dipropyl derivative, is their interaction with radical species. These compounds are highly effective spin traps, reacting with unstable free radicals to form more stable nitroxide radical adducts that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. interchim.frcaymanchem.com The substituents at the C-5 position, in this case, two propyl groups, play a crucial role in the stability of these radical adducts.
Research on analogous 5,5-disubstituted-1-pyrroline N-oxides, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and 5-(ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide (EMPO), provides significant insight into the expected reactivity of the 5,5-dipropyl derivative. Studies have shown that the steric bulk of the substituents at the C-5 position can influence the stability of the formed spin adducts. nih.gov For instance, bulkier substituents can sterically shield the nitroxyl (B88944) group in the radical adduct, leading to increased stability. nih.gov
The reaction with hydroxyl radicals (•OH) is a hallmark of this class of compounds. The addition of the hydroxyl radical to the C=N double bond results in the formation of a stable nitroxide radical adduct, which gives a characteristic EPR spectrum. nih.gov Similarly, superoxide (B77818) radicals (O₂•⁻) are trapped to form the corresponding hydroperoxyl adduct. johnshopkins.edu The stability of these adducts is a key factor in their detection.
While specific experimental data on the electrophilic and radical reactivity of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from its structural analogs. The data presented below is based on the well-studied compound 5,5-dimethyl-1-pyrroline N-oxide (DMPO), which serves as a model for the reactivity of the 5,5-dipropyl analog. The larger propyl groups in this compound are expected to enhance the stability of the radical adducts due to increased steric hindrance around the radical center.
| Reagent Type | Specific Reagent/Radical | Product Type/Adduct | Expected Reactivity based on Analogs |
| Radical | Hydroxyl Radical (•OH) | DMPO-OH Adduct | High reactivity, forms a stable nitroxide adduct. nih.gov |
| Radical | Superoxide Radical (O₂•⁻) | DMPO-OOH Adduct | Reacts to form a hydroperoxyl adduct, which can be detected by EPR. johnshopkins.edu |
| Radical | Carbon-centered radicals | DMPO-C Adduct | Efficiently traps various carbon-centered radicals. caymanchem.com |
| Radical | Nitrogen-centered radicals | DMPO-N Adduct | Capable of trapping nitrogen-centered radicals. caymanchem.com |
| Radical | Sulfur-centered radicals | DMPO-S Adduct | Reacts with sulfur-centered radicals to form stable adducts. caymanchem.com |
| Electrophile | Protic Acids (e.g., H⁺) | Protonated Nitrone | Activates the C=N bond towards nucleophilic attack. |
| Electrophile | Lewis Acids | Lewis Acid Complex | Enhances the electrophilicity of the C=N carbon. |
| Nucleophile | Organometallic Reagents | N-Hydroxypyrrolidine | Addition to the C=N bond. thieme-connect.com |
Mechanistic Aspects of Radical Spin Trapping by Pyrroline N Oxides, Including 5,5 Dipropyl 1 Pyrroline 1 Oxide
Fundamental Principles of Spin Trapping Chemistry
Spin trapping is a vital experimental technique that utilizes a diamagnetic molecule, known as a spin trap, to react with and stabilize short-lived, highly reactive free radicals. This reaction forms a significantly more stable and persistent paramagnetic species called a spin adduct. The resulting spin adduct can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. The EPR spectrum of the spin adduct provides valuable information, such as hyperfine splitting constants, which helps in the identification of the original transient radical.
Pyrroline (B1223166) N-oxides represent a prominent class of cyclic nitrone spin traps, with 5,5-dipropyl-1-pyrroline 1-oxide (DPrPO) being a notable member. The core of their function lies in the nitrone group (C=N⁺-O⁻), which readily undergoes a 1,3-dipolar cycloaddition with the unstable radical species. This process effectively "traps" the radical, converting it into a much longer-lived nitroxide radical. The analysis of the EPR spectrum of this nitroxide adduct, specifically the hyperfine coupling constants from the nitrogen nucleus and nearby protons, allows for the structural elucidation of the initially trapped radical.
Radical Adduct Formation Pathways and Kinetics
The efficiency and mechanism of spin adduct formation are dependent on both the structure of the pyrroline N-oxide and the nature of the radical being trapped. The kinetics of these reactions are a critical factor in determining the suitability of a spin trap for a particular biological or chemical system.
Addition of Oxygen-Centered Radicals (e.g., Hydroxyl, Superoxide)
Pyrroline N-oxides are extensively used to trap biologically significant oxygen-centered radicals like the hydroxyl radical (•OH) and the superoxide (B77818) radical (O₂•⁻).
The reaction with the extremely reactive hydroxyl radical is typically very fast, often considered to be diffusion-controlled, with rate constants in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. The resulting hydroxyl adduct (e.g., DPrPO-OH) produces a characteristic EPR spectrum that is readily identifiable.
The trapping of the superoxide radical is a more nuanced process. The initial reaction forms a superoxide adduct (e.g., DPrPO-OOH). However, this adduct can be unstable and prone to decomposition, often yielding the corresponding hydroxyl adduct (DPrPO-OH). This transformation can complicate the unambiguous detection of superoxide. The rate constants for the reaction of pyrroline N-oxides with superoxide are significantly lower than those for hydroxyl radicals, typically falling in the range of 1 to 25 M⁻¹s⁻¹. The stability of the superoxide adduct is a key differentiator among various pyrroline N-oxide derivatives.
Trapping of Carbon-Centered Radicals
Pyrroline N-oxides are also highly effective at trapping a wide array of carbon-centered radicals. The rate constants for these trapping reactions are generally very high, often ranging from 10⁷ to 10⁹ M⁻¹s⁻¹, making them efficient scavengers for these species. The hyperfine splitting constants of the resulting nitroxide adducts are sensitive to the structure of the trapped alkyl radical, providing detailed information about its identity. The substituents at the 5-position of the pyrroline ring, such as the propyl groups in DPrPO, can influence the conformation and, consequently, the EPR spectral parameters of the carbon-centered radical adducts.
Reaction with Other Inorganic and Organic Radicals
The utility of pyrroline N-oxides extends beyond oxygen- and carbon-centered radicals to include a variety of other inorganic and organic radical species. For instance, they have been successfully employed to trap sulfur-centered radicals, such as glutathionyl and cysteinyl radicals, which are important in biological redox processes. They can also trap radicals derived from molecules like nitric oxide, although the direct trapping of nitric oxide itself is not a primary pathway. The versatility in trapping a broad spectrum of radicals makes pyrroline N-oxides invaluable tools in free radical research.
Stability and Decay Kinetics of Spin Adducts
A crucial characteristic of a spin trap is the stability of the spin adduct it forms. The adduct must have a sufficiently long lifetime to allow for its detection and characterization by EPR spectroscopy. The decay kinetics of these adducts are therefore of significant interest.
Factors Influencing Adduct Lifetime (e.g., Steric Hindrance, Electronic Effects)
The persistence of nitroxide spin adducts is governed by several factors, with steric hindrance and electronic effects being paramount. The substituents on the pyrroline ring and the nature of the trapped radical both play significant roles.
For hydroxyl adducts, the substituents at the 5-position of the pyrroline N-oxide ring have a profound impact on stability. The DPrPO-OH adduct is notably more stable than the hydroxyl adduct of the widely used 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). This enhanced stability is attributed to the increased steric bulk of the two propyl groups compared to the methyl groups. This bulk provides greater protection to the nitroxide functional group, hindering bimolecular decay reactions such as reduction or disproportionation. The decay of these adducts often follows complex kinetics, which can be influenced by factors like pH and the presence of reducing agents.
The following interactive table displays kinetic data for the trapping of various radicals by pyrroline N-oxides and the stability of the resulting adducts.
| Spin Trap | Radical Trapped | Rate Constant (k, M⁻¹s⁻¹) | Adduct | Adduct Half-life (t½, min) |
| DPrPO | Hydroxyl (•OH) | 3.6 x 10⁹ | DPrPO-OH | 69.3 |
| DMPO | Hydroxyl (•OH) | 2.1 - 3.4 x 10⁹ | DMPO-OH | 2.5 - 59 |
| DPrPO | Superoxide (O₂•⁻) | 25.1 | DPrPO-OOH | 1.9 |
| DMPO | Superoxide (O₂•⁻) | 10 - 15.8 | DMPO-OOH | <1 |
| DMPO | Ethyl (•CH₂CH₃) | 1.7 x 10⁸ | DMPO-CH₂CH₃ | Stable |
Note: Adduct half-life can vary significantly depending on experimental conditions such as pH and temperature.
Influence of Environmental Conditions on Spin Trapping Efficiency (e.g., Solvent Effects, pH)
The efficiency of radical spin trapping by pyrroline N-oxides is not static but is significantly influenced by the surrounding environmental conditions, most notably the solvent and the pH of the medium. These factors can alter the rate of spin trapping, the stability of the resulting spin adduct, and the hyperfine splitting constants observed in electron spin resonance (ESR) spectroscopy.
Solvent Effects:
The polarity of the solvent plays a crucial role in the spin trapping process. Research has indicated that for many nitrone spin traps, the rate constants for trapping primary alkyl radicals are greater in polar solvents compared to non-polar ones rsc.org. This is attributed to the increased stabilization of the transition state and the resulting aminoxyl radical adduct in more polar environments cdnsciencepub.com.
The solvent can also directly influence the ESR spectra of the spin adducts. For instance, the nitrogen and β-hydrogen hyperfine splitting constants (hfsc) of spin adducts of 5,5-dimethyl-1-pyrroline N-oxide (DMPO) have been shown to vary with the solvent cdnsciencepub.com. A linear relationship is often observed between the β-hydrogen hfsc and the nitrogen hfsc for a given aminoxyl radical across a range of solvents cdnsciencepub.com. This solvent-dependent variation is so pronounced that the nitrogen hfsc itself can be considered a parameter of solvent polarity cdnsciencepub.com.
In aqueous systems containing lipids, the choice of solvent is critical. The presence of solvents like acetonitrile (B52724) can lead to the formation of solvent-derived radical adducts, complicating the interpretation of ESR spectra. For example, hydroxyl radicals can react with acetonitrile to produce .CH2CN radicals, which are then trapped nih.gov. This underscores the importance of careful solvent selection and control experiments in spin trapping studies.
| Parameter | Effect of Increasing Solvent Polarity | Relevant Pyrroline N-Oxides |
| Spin Trapping Rate | Generally increases | General (Primary alkyl radicals) rsc.org |
| Nitrogen hfsc (aN) | Increases | DMPO, PBN cdnsciencepub.com |
| β-Hydrogen hfsc (aH) | Increases | DMPO cdnsciencepub.com |
| Adduct Stability | Can be influenced, adducts may be extracted into different phases | DMPO nih.gov |
pH Influence:
The pH of the aqueous medium is another critical factor, particularly when trapping oxygen-centered radicals like superoxide (O₂•⁻). The spin trapping of superoxide is often pH-dependent because of the equilibrium between the superoxide radical anion (O₂•⁻) and its protonated form, the hydroperoxyl radical (HO₂•) (pKa ~4.8).
Furthermore, the pH can affect the stability of the spin adducts and their ESR spectral parameters. For example, with 5-methyl-5-phosphono-1-pyrroline N-oxide (DHPMPO), the coupling constants of its methyl radical adduct (DHPMPO-CH₃) are sensitive to pH, allowing the determination of pKa values from the changes in the ESR spectra across a pH range rsc.org. This demonstrates that the protonation state of either the spin trap or the spin adduct can influence the observed magnetic parameters.
Mechanistic Distinctions Between this compound and Other Pyrroline N-Oxides in Spin Trapping (e.g., DMPO, EMPO, DEPMPO, BMPO)
While belonging to the same family of cyclic nitrones, this compound (DPPO) exhibits distinct mechanistic and practical differences in spin trapping when compared to other widely used pyrroline N-oxides such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO), 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), and 5-butyl-5-methyl-1-pyrroline 1-oxide (BMPO). These distinctions primarily revolve around lipophilicity, adduct stability, and the clarity of the resulting ESR spectra.
Lipophilicity and Intracellular Trapping:
A primary distinguishing feature of DPPO is its significantly higher lipophilicity compared to the archetypal spin trap, DMPO. The partition coefficient in a 1-octanol/water system for DPPO is substantially higher than that of DMPO (0.02) nih.gov. This increased lipophilic character, shared with BMPO, makes DPPO more suitable for penetrating cell membranes and trapping free radicals generated within the intracellular environment nih.govnih.gov. In contrast, the hydrophilic nature of DMPO may confine it largely to the extracellular space, potentially failing to detect intracellularly generated radicals nih.gov. Studies investigating the metabolism of menadione (B1676200) in rat enterocyte cells demonstrated that DPPO and BMPO were more effective than DMPO at trapping the intracellularly produced free radicals nih.gov.
Adduct Stability and Specificity:
The stability of the spin adduct formed is a critical factor for successful detection and characterization. A major drawback of DMPO is the instability of its superoxide adduct (DMPO-OOH), which has a half-life of only about one to two minutes in neutral buffer and can decompose to form the DMPO-OH adduct, leading to potential misinterpretation of the primary radical species interchim.frjeol.com.
Other spin traps have been developed to overcome this limitation. The DEPMPO-superoxide adduct, for instance, is significantly more persistent than the DMPO-superoxide adduct, being about 15 times more stable at pH 7 researchgate.net. Similarly, BMPO forms a superoxide adduct that is much more stable (half-life of 23 minutes) and, crucially, does not decay into the corresponding hydroxyl adduct, providing a clearer distinction between superoxide and hydroxyl radical generation interchim.fr. While specific data on the half-life of the DPPO-superoxide adduct is less commonly reported in direct comparison, its structural similarity to BMPO (both having alkyl chains at the 5-position) suggests it may offer improved adduct stability over DMPO.
ESR Spectra and Interpretation:
The substituents at the 5-position of the pyrroline ring influence the hyperfine coupling constants of the spin adducts, which determine the appearance of the ESR spectrum. The distinct hyperfine splitting patterns are essential for identifying the trapped radical. The spectra of DEPMPO adducts can be complex due to the presence of diastereomers and superhyperfine splitting from the phosphorus atom, which can sometimes be complicated by the formation of decomposition products researchgate.netnih.gov. DMPO adducts for small radicals are generally well-characterized, but the aforementioned instability can be a confounding factor nih.govresearchgate.net. DPPO provides characteristic hyperfine coupling constants for superoxide and hydroxyl radicals, allowing for their identification nih.gov.
The table below summarizes some of the key distinctions between DPPO and other common pyrroline N-oxide spin traps.
| Spin Trap | Key Distinguishing Features | Advantages | Disadvantages |
| DPPO | High lipophilicity nih.gov. | Suitable for intracellular spin trapping nih.gov. | Less extensively characterized than DMPO. |
| DMPO | Hydrophilic, most widely used nih.govjeol.com. | Well-characterized spectra for many radicals nih.gov. | Unstable superoxide adduct, poor cell penetration nih.govinterchim.fr. |
| EMPO | Ester functionality. | ||
| DEPMPO | Phosphoryl group, forms very stable superoxide adduct researchgate.net. | High stability of superoxide adduct researchgate.net. | Complex ESR spectra due to diastereomers and potential decomposition nih.gov. |
| BMPO | High lipophilicity, forms stable superoxide adduct nih.govinterchim.fr. | Good for intracellular trapping, stable superoxide adduct that does not yield a hydroxyl adduct nih.govinterchim.fr. |
Spectroscopic Characterization and Analysis of 5,5 Dipropyl 1 Pyrroline 1 Oxide and Its Spin Adducts
Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct and widely used technique for the detection and characterization of paramagnetic species, including the nitroxide spin adducts of DPPO. wikipedia.orginterchim.fr The EPR spectrum of a spin adduct provides a unique fingerprint that can be used to identify the trapped radical. mdpi.com The primary parameters obtained from an EPR spectrum are the g-value and the hyperfine coupling constants.
Hyperfine Coupling Constants in Spin Adducts
The interaction of the unpaired electron with magnetic nuclei (such as ¹⁴N, ¹H, and sometimes ³¹P in related phosphorylated nitrones) within the spin adduct leads to the splitting of the EPR signal into multiple lines. nih.govnih.gov This splitting, known as hyperfine coupling, is quantified by the hyperfine coupling constant (hfcc or a-value). The magnitude of the a-values is highly sensitive to the structure of the spin adduct and, therefore, provides critical information for identifying the trapped radical. wikipedia.org
For pyrroline-based nitrones like DPPO, the most significant hyperfine couplings are typically from the nitroxide nitrogen atom (aN) and the β-hydrogen atom (aHβ). nih.gov The values of aN and aHβ are characteristic for different types of trapped radicals (e.g., carbon-centered vs. oxygen-centered). For instance, the closely related spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) exhibits distinct hyperfine coupling constants for its superoxide (B77818) and hydroxyl radical adducts. nih.govresearchgate.net The superoxide adduct of DMPO typically shows aN ≈ 1.42 mT, aHβ ≈ 1.13 mT, and a smaller γ-hydrogen coupling aHγ ≈ 0.125 mT. nih.gov In pyridine (B92270), the DMPO/O₂˙⁻ adduct has hf constants of aN = 12.36 G, aβH = 9.85 G, and aγH = 1.34 G. nih.gov The DMPO/·OH adduct in the same solvent displays aN = 13.53 G and aβH = 11.38 G. nih.gov
The nature of the trapped radical significantly influences the hyperfine coupling constants. For example, in studies with the similar spin trap DEPMPO, the hyperfine splitting constants for the hydroxyl radical adduct (DEPMPO/·OH) are different from those of the superoxide adduct (DEPMPO/·OOH), allowing for their differentiation. researchgate.net Similarly, carbon-centered radical adducts of DMPO show characteristic coupling constants that aid in their identification. researchgate.net
Hyperfine Coupling Constants (in Gauss, G) for DMPO Spin Adducts
| Radical Adduct | aN | aHβ | aHγ | Reference |
|---|---|---|---|---|
| DMPO-O₂˙⁻ (in pyridine) | 12.36 | 9.85 | 1.34 | nih.gov |
| DMPO-OH (in pyridine) | 13.53 | 11.38 | 0.79 | nih.gov |
| DMPO-SO₃H | 14.5 | 16.1 | - | nih.gov |
| DMPO-OSO₃H | 13.7 | 10.5 | 1.5 | nih.gov |
Spectral Analysis and Simulation of Spin Adducts
The analysis of complex or overlapping EPR spectra often requires computer simulation. researchgate.neteprsimulator.org Simulation programs like SpinFit or WINSIM are used to generate theoretical spectra based on a set of input parameters, including the number of interacting nuclei, their hyperfine coupling constants, and the spectral linewidth. researchgate.netbruker.com By iteratively adjusting these parameters, the simulated spectrum can be fitted to the experimental spectrum, allowing for the accurate determination of the hyperfine coupling constants and the identification of the species present. bruker.comsyntechinnovation.com
This approach is particularly valuable when multiple radical adducts are formed simultaneously, resulting in a composite spectrum. researchgate.net Spectral simulation can deconvolve the individual components, as demonstrated in studies of DMPO adducts where signals from different conformers or multiple radical species are present. nih.govresearchgate.net For example, the asymmetry often observed in the EPR spectrum of the DMPO-OOH adduct has been successfully modeled by considering a chemical exchange between two different conformers. nih.gov
Time-Resolved EPR/ESR Studies of Spin Trapping Kinetics
Time-resolved EPR studies are employed to investigate the kinetics of spin trapping reactions. nih.gov These experiments monitor the EPR signal intensity of the spin adduct as a function of time, providing information on the rates of adduct formation and decay. nih.gov The stability of the spin adduct is a critical factor in spin trapping experiments, as adducts with very short half-lives may not accumulate to a detectable concentration. interchim.fr
The kinetics of spin trapping can be complex, influenced by factors such as the rate of radical generation, the rate constant for the spin trapping reaction itself, and the rate of spin adduct decay. nih.gov For instance, the DMPO-superoxide adduct is known to be relatively unstable, with a half-life of about 45 seconds, and can decay to form the DMPO-hydroxyl adduct, complicating the interpretation of spectra. interchim.fr Kinetic analysis helps to understand these processes and allows for a more quantitative assessment of radical production. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Parent Nitrones and Adducts
While EPR is the primary tool for detecting the paramagnetic spin adducts, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural characterization of the diamagnetic parent nitrone (DPPO) and the stable, diamagnetic decay products of the spin adducts. nih.gov ¹H and ¹³C NMR spectra provide detailed information about the chemical structure of the nitrone before it engages in spin trapping. nih.govnih.gov
Furthermore, NMR can be used to study the final products formed after the nitroxide radical adduct decays. nih.gov For example, in studies with the phosphorylated analog DIPPMPO, ³¹P NMR was used to characterize the stable compounds generated from the decomposition of the initially formed spin adducts. nih.govncsu.edu This technique, coupled with mass spectrometry, provides a powerful method for identifying the short-lived free radicals that were originally trapped. nih.gov The chemical shift in the ³¹P NMR spectrum can be related to the nature of the trapped radical. ncsu.edu
Mass Spectrometry for Adduct Identification and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique used to identify spin adducts and gain insights into the reaction mechanisms. ncsu.edunih.gov Electrospray ionization (ESI) and other soft ionization techniques allow for the analysis of the intact spin adducts. nih.govcopernicus.org High-resolution mass spectrometry can provide the exact mass of the adduct, confirming its elemental composition.
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. electronicsandbooks.comnih.gov In an MS/MS experiment, the molecular ion of the spin adduct is isolated and then fragmented. The resulting fragmentation pattern provides structural information that can help to identify the trapped radical and the site of its addition to the spin trap. ncsu.eduelectronicsandbooks.com For example, the fragmentation pathways of carbon-centered and oxygen-centered radical adducts of DEPMPO were found to be distinct, allowing for their differentiation. electronicsandbooks.com The fragmentation of the parent nitrone is also studied to provide a basis for interpreting the adduct spectra. ncsu.edu This technique is especially valuable as it can detect adducts that are EPR-silent, such as the hydroxylamine (B1172632) form. nih.gov
Other Spectroscopic Methods (e.g., UV-Vis, IR) in Mechanistic Studies
Other spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy can provide complementary information in mechanistic studies.
UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. youtube.comyoutube.com Changes in the UV-Vis spectrum can indicate the formation of new species or the consumption of reactants. For example, the formation of a ferryl-hemoglobin intermediate during the oxidation of DMPO was monitored by visible absorption spectra. nih.gov The technique can also be used to determine the concentration of solutions used in experiments. youtube.com The absorption spectra of diketopyrrolopyrrole (DPP) compounds, which share a pyrrole (B145914) core, show strong absorption in the visible region. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govnih.gov For the parent nitrone, DPPO, an IR spectrum would show characteristic bands for the C=N bond of the pyrroline (B1223166) ring and the N-O bond of the nitrone functional group. The IR spectrum of the related compound 5,5-dimethyl-1-pyrroline N-oxide is available and shows these features. nih.gov Upon formation of a spin adduct, changes in the vibrational frequencies of these groups could be observed. IR spectroscopy has been used to characterize the phosphate (B84403) group vibrations in related phospholipid molecules. nih.gov
Theoretical and Computational Chemistry Studies of 5,5 Dipropyl 1 Pyrroline 1 Oxide and Analogues
Quantum Chemical Calculations (e.g., DFT) on Nitrone Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure of nitrones, including 5,5-Dipropyl-1-pyrroline 1-oxide (DPPO) and its analogues like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). These computational methods provide valuable insights into the geometric and electronic properties that govern the reactivity of these compounds as spin traps.
The N-oxide functional group in nitrones features a highly polar N⁺–O⁻ bond. nih.gov This bond is best described as a dative covalent bond with significant contributions from oxygen-to-nitrogen back-donation. nih.gov The extent of this back-donation is influenced by the substituents on the nitrogen atom and its hybridization state. nih.gov In amine oxides, the N-O bond order is slightly greater than one. nih.gov
DFT calculations have been employed to study the electronic structure of various nitrones. For instance, studies on pyridine (B92270) N-oxides and other amine N-oxides using DFT have explored N-O bond dissociation enthalpies and other properties. nih.gov The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. youtube.com Functionals like B3LYP and M06, paired with basis sets such as 6-31G* and cc-pVTZ, have been used to investigate the mechanisms of nitrone reactions, including E/Z isomerization. acs.org These studies reveal that the electronic structure significantly influences the reaction pathways, with some reactions proceeding through diradical intermediates. acs.org
The electronic properties of nitrones, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are key determinants of their reactivity. DFT calculations allow for the determination of global reactivity indices like electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). nih.gov These indices help in understanding the polar nature of reactions involving nitrones. nih.gov For example, the reaction of nitrones with reactive nitrogen species has been studied computationally to understand the thermodynamics of adduct formation, which is crucial for their application in detecting such species. nih.gov
Table 1: Calculated Global Electronic Properties of a Model Nitrone Note: This table presents hypothetical data for illustrative purposes, as specific values for this compound were not available in the searched literature. The values are representative of typical nitrones.
| Parameter | Value | Description |
|---|---|---|
| Electronic Chemical Potential (μ) | -3.5 eV | Indicates the escaping tendency of electrons from the molecule. |
| Chemical Hardness (η) | 5.0 eV | Measures the resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 1.225 eV | Quantifies the electrophilic character of the molecule. |
| Global Nucleophilicity (N) | 2.5 eV | Quantifies the nucleophilic character of the molecule. |
Prediction of Spin Adduct Hyperfine Coupling Constants
A significant application of computational chemistry in the study of spin traps like DPPO is the prediction of hyperfine coupling constants (hfccs) of their spin adducts. These constants, obtained from Electron Paramagnetic Resonance (EPR) spectroscopy, are characteristic of the trapped radical and the spin trap, acting as a "fingerprint" for radical identification.
DFT calculations have proven to be a reliable method for predicting the hfccs of nitroxide radical adducts. researchgate.net By calculating the optimized structures of the spin adducts, researchers can compute the isotropic hyperfine coupling constants and compare them with experimental data. researchgate.net This comparison is vital for the unambiguous assignment of the trapped radical species. For instance, distinguishing between hydroxyl (.OH) and some alkoxyl (.OR) spin adducts of DMPO can be challenging due to the similarity of their EPR spectra. nih.gov Computational simulations of hfccs can aid in resolving these ambiguities. nih.gov
The hyperfine coupling constant of the β-proton in nitroxide radicals has been shown to be consistent with the McConnell's relation, which relates the coupling constant to the dihedral angle θ. researchgate.net This relationship highlights the influence of the adduct's conformation on the EPR spectrum.
The accuracy of the predicted hfccs is dependent on the level of theory and the basis set used in the calculations. Studies have shown that for DMPO spin adducts, different computational models can yield varying degrees of agreement with experimental values. researchgate.net Therefore, careful selection of the computational method is essential for obtaining meaningful predictions.
Table 2: Experimental and Calculated Hyperfine Coupling Constants (in Gauss) for DMPO Spin Adducts This table includes data for DMPO, a close analogue of DPPO, to illustrate the application of computational prediction.
| Trapped Radical | Adduct | aN (exp) | aH (exp) | aN (calc) | aH (calc) | Reference |
|---|---|---|---|---|---|---|
| Hydroxyl (.OH) | DMPO-OH | 14.9 | 14.9 | - | - | researchgate.net |
| Superoxide (B77818) (.OOH) | DMPO-OOH | 14.3 | 11.7 | - | - | researchgate.net |
| Methyl (.CH3) | DMPO-CH3 | 16.3 | 23.4 | - | - | nih.gov |
Modeling Reaction Pathways and Transition States in Spin Trapping and Other Reactions
Computational modeling is a powerful tool for investigating the mechanisms of spin trapping reactions and other processes involving nitrones like DPPO. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathway.
DFT calculations are frequently used to model the [3+2] cycloaddition reactions of nitrones, which are a fundamental aspect of their chemistry. nih.gov These studies can determine whether a reaction proceeds through a one-step or a stepwise mechanism and can characterize the nature of the transition states (e.g., asynchronous, polar). nih.gov For example, investigations into the E/Z isomerization of nitrones have utilized DFT to explore various unimolecular and bimolecular pathways, including concerted and stepwise mechanisms involving zwitterionic or diradical species. acs.org
In the context of spin trapping, computational modeling can elucidate the thermodynamics and kinetics of radical addition. nih.gov For instance, the reaction of DMPO with the superoxide radical anion (O₂⁻) has been studied using DFT to predict the thermodynamics of adduct formation. nih.gov These calculations have shown that at neutral pH, the reaction likely proceeds via the initial addition of O₂⁻ to DMPO, followed by protonation. nih.gov Under acidic conditions, the direct addition of the hydroperoxyl radical (·OOH) is predicted to be more favorable. nih.gov
Furthermore, computational models can help to understand and predict potential side reactions or artifacts in spin trapping experiments. The "inverted spin trapping" and the Forrester-Hepburn mechanism are alternative pathways that can lead to radical adduct formation and have been investigated computationally. nih.govmdpi.com
Table 3: Calculated Relative Free Energies (ΔG₂₉₈ in kcal/mol) for a Model Nitrone Isomerization Pathway This table presents hypothetical data for illustrative purposes.
| Species/State | Relative Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactant (E-isomer) | 0.0 | Ground state |
| Transition State 1 | +29.9 | Energy barrier for the rate-limiting step |
| Diradical Intermediate | +12.8 | A key intermediate in the reaction |
| Product (Z-isomer) | +1.5 | Thermodynamically less stable isomer |
Thermodynamic and Kinetic Modeling of Radical Addition Reactions
Thermodynamic and kinetic modeling provides quantitative insights into the favorability and rates of radical addition reactions to nitrones such as DPPO. These computational studies are crucial for evaluating the efficiency of a spin trap for a particular radical.
DFT calculations can be used to determine the free energy changes (ΔG) for radical addition reactions, indicating the thermodynamic spontaneity of the process. nih.gov For example, the thermodynamics of the formation of the superoxide adduct of DMPO have been extensively studied, revealing that the formation of the hydroperoxyl adduct (DMPO-OOH) is an exoergic process. nih.gov Such studies can also compare the thermodynamic favorability of different isomers of the spin adduct. nih.gov
Kinetic modeling focuses on the activation energy barriers of the radical addition reactions. A lower activation energy implies a faster reaction rate. Theoretical kinetic models can be developed to understand the conditions under which a spin adduct is stable and can be accurately quantified. uj.ac.zanih.gov For instance, the stability of the DMPO-OH adduct in the presence of other reactive species has been modeled to define experimental conditions for reliable hydroxyl radical detection. uj.ac.zanih.gov
The rates of spin trapping can vary significantly depending on the nitrone and the radical. For example, the spin trapping of superoxide by 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BocMPO) is slower than with DMPO. rsc.org Theoretical calculations can help rationalize these differences in reactivity. rsc.org
Table 4: Thermodynamic and Kinetic Data for the Reaction of DMPO with Superoxide/Hydroperoxyl Radicals This table is based on data for DMPO, a close analogue of DPPO.
| Reaction | ΔG (kcal/mol) | Kinetic Information | Reference |
|---|---|---|---|
| DMPO + O₂⁻ → DMPO-O₂⁻ | Favorable | Proceeds at neutral pH | nih.gov |
| DMPO + ·OOH → DMPO-OOH | More exoergic than O₂⁻ addition | Favored under acidic conditions | nih.gov |
Conformational Analysis of Pyrroline (B1223166) N-Oxides and Their Adducts
The conformation of pyrroline N-oxides and their spin adducts plays a critical role in their stability and spectroscopic properties. Computational methods are widely used to perform conformational analysis and to understand the relationship between structure and function.
DFT calculations can predict the minimum energy conformations of both the nitrone and its radical adducts. nih.gov For the superoxide adduct of DMPO, for example, several conformational minima have been identified for both the anionic (DMPO-O₂⁻) and protonated (DMPO-OOH) forms. nih.gov The relative energies of these conformers determine their population at a given temperature.
The conformation of the spin adduct directly influences the hyperfine coupling constants observed in the EPR spectrum. researchgate.net The β-proton hyperfine coupling, in particular, is highly dependent on the dihedral angle between the C-H bond and the p-orbital of the nitroxide nitrogen. researchgate.net Therefore, conformational analysis is essential for the accurate interpretation of EPR spectra and the identification of trapped radicals.
Conformational analysis has also been applied to understand the transmission of spin density through molecular frameworks, which is relevant for the design of new spin traps and probes. acs.orgacs.org The study of the conformational preferences of the pyrroline ring and the substituents in both the parent nitrone and its adducts provides a deeper understanding of the factors that govern their reactivity and stability. acs.org
Future Directions and Advanced Research Avenues in Pyrroline N Oxide Chemistry
Development of Novel Synthetic Strategies for Pyrroline (B1223166) N-Oxides with Tailored Reactivity
The synthesis of pyrroline N-oxides is a cornerstone of their application. While classical methods for creating compounds like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are well-established, future research is geared towards more versatile and efficient synthetic routes. nih.govmdpi.com The goal is to create a diverse library of pyrroline N-oxides with specific functionalities that can tune their reactivity and properties.
A key area of development is the introduction of various substituent groups onto the pyrroline ring. For instance, the synthesis of 3,5,5-trimethyl-1-pyrroline 1-oxide and 4,5,5-trimethyl-1-pyrroline 1-oxide has been achieved through a two-step route, allowing for the investigation of how methyl groups influence spin trapping stereochemistry. rsc.org Future strategies will likely focus on:
Stereoselective Syntheses: Developing methods to control the stereochemistry of substituents on the pyrroline ring, which can influence the stability and EPR spectra of the resulting spin adducts. rsc.org
Functional Group Introduction: Devising synthetic pathways to incorporate a wide range of functional groups, such as alkoxycarbonyl and monoalkylcarbamoyl groups. These groups can act as handles for attaching the nitrone to larger molecules or to modulate its electronic properties and reactivity. nih.gov
Isotopic Labeling: Improving methods for synthesizing isotopically labeled pyrroline N-oxides, such as ¹³C or ¹⁵N labeled compounds. mdpi.comnih.gov This is crucial for advanced analytical techniques like hyperpolarized ¹³C-MRI for in vivo radical detection. nih.gov
Green Chemistry Approaches: Exploring more environmentally friendly synthetic methods that reduce the use of hazardous reagents and solvents.
These advancements will enable the creation of "designer" pyrroline N-oxides with properties tailored for specific applications, moving beyond the one-size-fits-all approach of early spin traps.
Design of Next-Generation Spin Traps with Enhanced Selectivity and Adduct Stability
A major thrust in pyrroline N-oxide research is the development of superior spin traps for detecting and characterizing transient free radicals. wikipedia.orgnumberanalytics.com While compounds like DMPO are widely used, they have limitations, including the instability of certain radical adducts. jeol.comrsc.org The next generation of spin traps aims to overcome these challenges.
Key areas of focus include:
Enhanced Adduct Stability: The stability of the spin adduct, the molecule formed when a spin trap reacts with a free radical, is critical for its detection. nih.govnih.gov Research is directed towards designing nitrones that form more persistent adducts, especially for highly reactive radicals like the superoxide (B77818) radical. nih.govrsc.org For example, modifying the pyrroline ring with electron-withdrawing groups can enhance the stability of the resulting adducts. nih.gov
Increased Selectivity: Developing spin traps that are more selective for specific types of radicals is a significant goal. acs.org This would allow researchers to target and identify particular radical species within a complex biological system. For instance, modifications to the pyrroline N-oxide structure are being explored to create traps specific for hydroxyl radicals. acs.org
Improved Pharmacokinetics: For in vivo applications, it is essential that the spin trap can reach the target site and persist long enough to trap radicals. Research into the pharmacokinetic properties of new nitrones is crucial for their translation into biological and medical studies. nih.gov
The table below summarizes the properties of some existing and next-generation pyrroline N-oxide spin traps, highlighting the ongoing efforts to improve their performance.
| Spin Trap | Key Features | Radical Applications | Adduct Half-life (Superoxide Adduct) |
| 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | Most popular water-soluble spin trap. jeol.com | O₂⁻, HO•, C-centered radicals. jeol.com | 1-2 minutes in neutral buffer. jeol.com |
| 5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO) | Forms more stable superoxide adducts compared to DMPO. rsc.orgnih.gov | O₂⁻, HO• | Significantly more stable than DMPO adduct. nih.gov |
| 5-(Diethoxyphosphorylmethyl)-5-methyl-4,5-dihydro-3H-pyrrole N-oxide (3) | Intermediate stability between DMPO and DEPMPO. rsc.org | HO•, O₂⁻ | 2.8 times more persistent than DMPO adduct. rsc.org |
| 5,5-disubstituted nitrones with electron-withdrawing groups | Potential for multifunctional spin traps with enhanced stability. nih.gov | O₂⁻ | Expected to be longer than DMPO adducts. nih.gov |
Integration of Pyrroline N-Oxide Chemistry with Advanced Analytical Techniques
The detection of spin adducts has traditionally relied on Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.org However, future research will see the increasing integration of pyrroline N-oxide chemistry with a broader range of sophisticated analytical methods.
Emerging integrated techniques include:
Mass Spectrometry (MS): LC/MS methods are being developed to detect and characterize spin adducts, providing complementary information to EPR. researchgate.net This is particularly useful for identifying the exact structure of the trapped radical.
Immuno-Spin Trapping (IST): This powerful technique utilizes antibodies that specifically recognize nitrone adducts. nih.govnih.gov This allows for the detection of radical damage in cells and tissues with high sensitivity and spatial resolution, moving beyond what is possible with EPR alone. nih.govresearchgate.net
Hyperpolarized Magnetic Resonance Imaging (MRI): The use of ¹³C-labeled pyrroline N-oxides, like 5-¹³C-DMPO-d₉, in combination with hyperpolarization techniques, opens the door for in vivo imaging of reactive oxygen species (ROS). nih.gov This could have profound implications for studying diseases associated with oxidative stress. nih.gov
Electrochemical Methods: Cyclic voltammetry and other electrochemical techniques can be used to study the redox properties of pyrroline N-oxides and their adducts, providing insights into their reactivity and stability. nih.gov
This multi-modal approach will provide a more complete picture of radical processes in complex systems, from the molecular to the whole-organism level.
Exploration of New Mechanistic Pathways Beyond Conventional Spin Trapping
The conventional view of pyrroline N-oxides is as "spin traps" that react with free radicals to form stable nitroxide adducts. nih.gov However, research is revealing that their chemistry is more complex and nuanced. Future investigations will delve into alternative mechanistic pathways.
These include:
Non-Radical Reactions: Nitrones can undergo nucleophilic addition reactions, which can sometimes lead to the formation of artifacts that can be mistaken for radical adducts. nih.govnih.gov Understanding and controlling these non-radical pathways is crucial for the accurate interpretation of spin trapping experiments.
Redox Cycling: Some nitrones and their adducts can participate in redox reactions, which can influence the cellular redox environment. nih.gov This suggests that pyrroline N-oxides may not just be passive observers of radical chemistry but could also have direct biological effects.
Novel Trapping Mechanisms: Researchers are exploring new radical trapping strategies that go beyond the simple addition to a double bond. One such approach is based on an S H 2' addition of radical intermediates to O-allyl-TEMPO derivatives. researchgate.net
A deeper understanding of these alternative mechanisms will not only improve the fidelity of spin trapping studies but may also uncover new therapeutic applications for pyrroline N-oxides.
Computational Design and Prediction of Nitrone Reactivity Profiles
Computational chemistry is becoming an indispensable tool in the design and development of new pyrroline N-oxides. rsc.org Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity and properties of nitrones before they are synthesized in the lab. researchgate.net
Key applications of computational modeling include:
Predicting Reactivity: Computational models can predict the rates of reaction between different nitrones and various free radicals, helping to identify promising candidates for specific applications. rsc.org
Understanding Reaction Mechanisms: Theoretical calculations can provide detailed insights into the transition states and energy barriers of spin trapping reactions, elucidating the factors that control reactivity and selectivity. rsc.org
Designing Novel Structures: By simulating the properties of virtual compounds, researchers can design new pyrroline N-oxide structures with optimized properties, such as enhanced adduct stability or selectivity.
Interpreting Experimental Data: Computational modeling can aid in the interpretation of complex EPR spectra and other experimental data, helping to identify the specific radical species that have been trapped.
The synergy between computational prediction and experimental validation will accelerate the discovery and development of the next generation of pyrroline N-oxide-based tools and therapeutics.
Q & A
Q. How is 5,5-dipropyl-1-pyrroline 1-oxide structurally distinguished from other pyrroline nitroxides?
The compound features two propyl groups at the 5-position of the pyrroline ring, which increases steric bulk compared to analogs like DMPO (5,5-dimethyl-1-pyrroline N-oxide). This substitution alters spin-trapping efficiency and radical adduct stability. Structural confirmation requires NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, cyclization reactions involving propyl-substituted precursors are critical for regioselective synthesis .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
- Cyclization of propyl-substituted ketones with hydroxylamine to form the nitrone backbone.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the nitroxide.
- Validation by ESR spectroscopy to confirm spin-trapping activity. For reproducibility, reaction parameters (temperature, pH) must be tightly controlled to avoid byproducts like hydroxylamine adducts .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance the detection of radical adducts in biological systems?
Isotopic labeling improves sensitivity in ESR and LC-MS analysis:
- ¹³C at the nitrone carbon amplifies hyperfine splitting in ESR spectra, aiding radical identification .
- ¹⁵N labeling increases spin adduct persistence by reducing electron spin relaxation. Methodologically, labeled precursors (e.g., ¹³C-propyl bromide) are incorporated during cyclization, followed by rigorous purification to >98% isotopic purity .
Q. How should researchers address contradictions in spin-trapping data across experimental replicates?
Contradictions may arise from:
- Radical scavenging by impurities : Pre-treat samples with Chelex resin to remove metal contaminants .
- pH-dependent adduct stability : Use buffered systems (e.g., ammonium acetate, pH 6.5) to maintain consistency .
- Competing pathways : Employ complementary techniques like LC-MS to identify secondary adducts or degradation products .
Q. What strategies optimize the use of this compound in detecting short-lived radicals (e.g., hydroxyl radicals)?
Key parameters include:
- Concentration optimization : 10–50 mM nitrone in buffer to maximize trapping efficiency without inducing cytotoxicity.
- Time-resolved ESR : Capture transient signals with millisecond resolution.
- Competitive inhibition assays : Co-administer scavengers (e.g., DMSO for hydroxyl radicals) to validate specificity .
Q. What are the challenges in applying this compound to in vivo models, and how can they be mitigated?
Challenges include:
- Rapid metabolism : Use deuterated analogs (e.g., D₂O solvent) to slow degradation.
- Tissue penetration limits : Formulate liposomal or nanoparticle-encapsulated nitrones.
- Background noise in ESR : Apply spectral deconvolution algorithms to distinguish adducts from endogenous signals .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Isotopic Labeling
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Precursor purity | ≥99% (HPLC-validated) | |
| Reaction temperature | 25–30°C (controlled) | |
| Purification method | Silica gel chromatography |
Q. Table 2. ESR Spectral Features of Radical Adducts
| Radical | Hyperfine Splitting (G) | Half-life (min) |
|---|---|---|
| Hydroxyl | aN = 14.5, aHβ = 11.2 | 2–5 |
| Superoxide | aN = 13.1, aHβ = 10.8 | <1 |
| Carbon-centered | aN = 15.3, aHβ = 18.6 | 10–15 |
| Conditions: 0.1 M phosphate buffer, pH 7.4, 25°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
